N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, trifluoromethyl groups, and a benzamide core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with an amine to form the benzamide core.
Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
- 3,5-bis(trifluoromethyl)benzamide
- N-[2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide stands out due to the presence of both methoxy and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance its stability, reactivity, and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6NO3/c1-28-15-6-4-3-5-14(15)16(29-2)10-26-17(27)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h3-9,16H,10H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFARZGKVFWGDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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